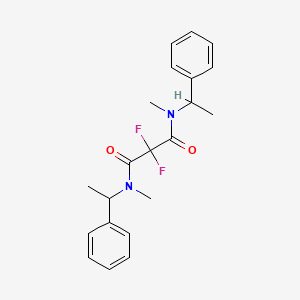![molecular formula C16H13NO2 B11076356 cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone](/img/structure/B11076356.png)
cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone is a fascinating compound with a complex structure. Let’s break it down:
Cyclopropyl ring: A three-membered cyclic structure containing three carbon atoms.
Benzofuran ring: A fused aromatic ring system with a benzene ring and an oxygen-containing furan ring.
Pyrrole moiety: A five-membered heterocyclic ring containing four carbon atoms and one nitrogen atom.
This compound’s unique arrangement makes it intriguing for both synthetic chemists and researchers in various fields.
Métodos De Preparación
Synthetic Routes:: While specific synthetic routes for this compound may not be readily available, we can explore analogous reactions to construct its core structure. For instance, a potential approach involves cyclization of an appropriate precursor containing the cyclopropyl, benzofuran, and pyrrole moieties.
Industrial Production:: As of now, there isn’t a well-established industrial method for producing cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone. research efforts continue to optimize its synthesis.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The cyclopropyl ring could undergo oxidative cleavage or oxidation to form functional groups.
Reduction: Reduction of the carbonyl group could yield a cyclopropyl alcohol derivative.
Substitution: The benzofuran and pyrrole rings may participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on reaction conditions and substituents. Potential products include derivatives with modified functional groups or ring systems.
Aplicaciones Científicas De Investigación
Cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone finds applications in:
Medicinal Chemistry: Designing novel drugs due to its unique structure.
Biological Studies: Investigating its interactions with biological targets.
Materials Science: Exploring its potential as a building block for functional materials.
Mecanismo De Acción
The exact mechanism remains elusive, but it likely involves interactions with specific receptors or enzymes. Further research is needed to unravel its mode of action.
Comparación Con Compuestos Similares
While direct analogs are scarce, we can compare it to related compounds like indole derivatives . Its distinct combination of cyclopropyl, benzofuran, and pyrrole motifs sets it apart.
Propiedades
Fórmula molecular |
C16H13NO2 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
cyclopropyl-(3-pyrrol-1-yl-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C16H13NO2/c18-15(11-7-8-11)16-14(17-9-3-4-10-17)12-5-1-2-6-13(12)19-16/h1-6,9-11H,7-8H2 |
Clave InChI |
YVHQIFBFGFCNOR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)C2=C(C3=CC=CC=C3O2)N4C=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[1,2-a]benzimidazol-7-amine](/img/structure/B11076291.png)
![20-[2-chloro-5-(trifluoromethyl)phenyl]-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione](/img/structure/B11076295.png)
![4-({[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11076296.png)
![13-ethoxy-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene](/img/structure/B11076300.png)
![4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11076304.png)

![methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate](/img/structure/B11076309.png)
![1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-methoxyphenyl)-1-(2-phenylethyl)urea](/img/structure/B11076313.png)
![13-Bis[(E)-{[4-(morpholin-4-YL)phenyl]methylidene}amino]thiourea](/img/structure/B11076316.png)
![N-cyclopentyl-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11076321.png)
![1-(4-ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}pyrrolidine-2,5-dione](/img/structure/B11076336.png)
![2-(Methylsulfanyl)ethyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11076340.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11076348.png)
![6-{[4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol](/img/structure/B11076355.png)
